(R)-2-氨基辛酸

描述

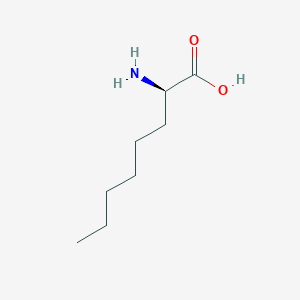

Amino acids are organic molecules that consist of a basic amino group (―NH 2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . The term amino acid is short for α-amino [alpha-amino] carboxyl acid .

Synthesis Analysis

The synthesis of amino acids often involves the transformation of certain compounds. For example, a study on the synthesis of ®-4-aminopentanoic acid from levulinic acid using an engineered glutamate dehydrogenase from Escherichia coli was developed .Molecular Structure Analysis

The α carbon, carboxyl, and amino groups are common to all amino acids, so the R-group is the only unique feature in each amino acid .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both bases and acids due to the presence of amino and carboxyl groups .Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .科学研究应用

手性氨基酸的合成:Hernández 等人 (2017) 的一项研究展示了使用生物催化方法立体选择性合成 (S)-和 (R)-2-氨基-4-羟基丁酸。此方法涉及将醛醇缩合与立体选择性转氨作用偶联,使用甲醛和丙氨酸作为起始原料。

肾素抑制剂的开发:Thaisrivongs 等人 (1987) 描述 了受保护的羧酸的合成,包括二肽异构体 (2R,3R,4R,5S)-5-氨基-3,4-二羟基-2-异丙基-7-甲基辛酸。该化合物被用作人血浆肾素的有效抑制剂,突出了其在药物开发中的潜在应用。

不对称合成的办法:Tiecco 等人 (2007) 报道 了从市售的 (S)-1-辛-3-醇不对称合成 (R)-3-氨基辛酸的简单方法。此方法涉及几个转化步骤,证明了从易得的材料合成此类化合物的可行性。

阿尔茨海默病的治疗剂:Hasegawa 和 Yamamoto (2000) 开发 了 (R)-2-丙基辛酸(一种阿尔茨海默病的新型治疗剂)的大规模合成。他们使用 Oppolzer 的樟脑磺酰胺作为手性助剂,并引入了一种去除手性来源的新方法,表明该化合物具有药物潜力。

生物学意义和合成方法:Viso 等人 (2011) 的一篇综述 探讨 了 R,β-二氨基酸(包括 (R)-2-氨基辛酸)的生物学意义和治疗用途。他们讨论了其在合成新分子和调节肽实体生物学行为中的作用。

抗氧化和细胞保护特性:Kates 等人 (2014) 合成 了一系列基于氨基酸与硫辛酸缩合的化合物,证明了与二硫醇烷的 R-对映异构体相关的细胞保护功效。

作用机制

Target of Action

Similar compounds such as ®-alpha lipoic acid have been found to interact with enzymes like histone deacetylases

Mode of Action

For instance, ®-Alpha Lipoic Acid has been shown to inhibit histone deacetylases, leading to hyperacetylation of HDAC substrates .

Biochemical Pathways

For example, ®-Alpha Lipoic Acid acts as a potent antioxidant by donating electrons to free radicals, effectively neutralizing them and preventing further damage .

Pharmacokinetics

Similar compounds such as ®-alpha lipoic acid have been found to have poor aqueous solubility, leading to poor absorption and low bioavailability .

Result of Action

For example, ®-Alpha Lipoic Acid has been shown to neutralize free radicals, preventing oxidative damage at the molecular level .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364602 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Aminooctanoic acid | |

CAS RN |

106819-03-8 | |

| Record name | (R)-2-AMINOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)